4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline
Overview
Description
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethyl group through a diazirine intermediate. The synthesis can be summarized as follows:
Formation of Diazirine Intermediate: The diazirine ring is formed by reacting a suitable precursor with trifluoromethyl iodide under specific conditions.
Coupling with Aniline: The diazirine intermediate is then coupled with aniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions and the development of scalable processes.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline involves its ability to form covalent bonds with target molecules upon activation by light. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways. This property is particularly useful in photoaffinity labeling, where the compound can be used to identify and study protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar in structure but lacks the diazirine ring.
3-(Trifluoromethyl)aniline: Another similar compound with the trifluoromethyl group in a different position.
Trifluoromethyl group-containing drugs: Various FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in medicinal chemistry
Uniqueness
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct chemical properties, making it valuable for specific applications such as photoaffinity labeling and the synthesis of complex organic molecules.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYVARJFNZZBBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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